molecular formula C10H14N2O B13495013 N-phenylbutanehydrazide

N-phenylbutanehydrazide

Cat. No.: B13495013
M. Wt: 178.23 g/mol
InChI Key: QWOSOZMDGKDUJJ-UHFFFAOYSA-N
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Description

N-Phenylbutanehydrazide (IUPAC name: 3-methyl-N'-phenylbutanehydrazide) is a hydrazide derivative with the molecular formula C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol . Structurally, it consists of a butane chain substituted with a methyl group and an N-phenyl hydrazide moiety (RCONHNH₂). This compound belongs to the broader class of acylhydrazides, which are characterized by their R–CO–NH–NH₂ backbone. Hydrazides are widely studied for their versatility in organic synthesis, pharmaceutical applications, and material science due to their ability to form hydrazones, participate in cyclization reactions, and act as ligands in coordination chemistry .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

N-phenylbutanehydrazide

InChI

InChI=1S/C10H14N2O/c1-2-6-10(13)12(11)9-7-4-3-5-8-9/h3-5,7-8H,2,6,11H2,1H3

InChI Key

QWOSOZMDGKDUJJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(C1=CC=CC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-phenylbutanehydrazide can be synthesized through the reaction of phenylhydrazine with butanoic acid or its derivatives. One common method involves the condensation of phenylhydrazine with butanoic acid chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-phenylbutanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-phenylbutanoic acid, while reduction can produce N-phenylbutylamine .

Mechanism of Action

The mechanism of action of N-phenylbutanehydrazide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the generation of reactive oxygen species (ROS) and the disruption of microbial cell membranes. In cancer cells, it may inhibit specific enzymes or signaling pathways, leading to cell death .

Comparison with Similar Compounds

Characterization

Modern techniques such as FTIR , ¹H/¹³C-NMR , and mass spectrometry are employed to confirm the structure. For instance:

  • FTIR : A strong absorption band near 1650–1700 cm⁻¹ (C=O stretch of the hydrazide group).
  • ¹H-NMR : Signals at δ 8.0–10.0 ppm (NH protons) and δ 6.5–7.5 ppm (aromatic protons) .

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Key Properties
N-Phenylbutanehydrazide C₁₁H₁₆N₂O 192.26 Methyl, phenyl Not reported High solubility in polar solvents
(E)-2-Fluoro-N’-(1-(4-Nitrophenyl)ethylidene)benzohydrazide C₁₅H₁₂FN₃O₃ 313.28 Fluoro, nitro 210–212 Solvatochromic fluorescence
N’1-(4-Methoxybenzoyl)-2-phenylbutanohydrazide Not reported Not reported Methoxybenzoyl, phenyl Not reported Likely enhanced lipophilicity
N-Acylhydrazones (e.g., 9−29 from ) Variable 250–400 Benzimidazole, propylthio 120–250 Antimicrobial activity

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Compounds like the nitro-substituted benzohydrazide in exhibit strong solvatochromism due to enhanced electron delocalization .
  • Lipophilicity : Methoxy and benzyl groups (e.g., in ) increase lipophilicity, impacting bioavailability .
  • Stability : Hydrazides (e.g., this compound) are generally more stable than hydrazones, which require imine bonds susceptible to hydrolysis .
Antimicrobial Activity

Benzimidazole-derived N-acylhydrazones () show moderate to strong activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8–64 µg/mL. This compound’s bioactivity remains underexplored but may share similar mechanisms due to structural similarities .

Antioxidant Potential

Hydroxamic acids and hydrazides () demonstrate radical-scavenging activity in DPPH assays. For example, compound 11 (N-phenyl-2-furohydroxamic acid) showed IC₅₀ = 12 µM, comparable to BHA (IC₅₀ = 10 µM) .

Photophysical Properties

The fluoro-nitro benzohydrazide derivative () exhibits fluorescence quantum yields (Φ = 0.15–0.45) sensitive to solvent polarity, making it useful in optoelectronic applications .

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